molecular formula C13H15N3O4 B14017851 (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate CAS No. 65441-82-9

(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate

Cat. No.: B14017851
CAS No.: 65441-82-9
M. Wt: 277.28 g/mol
InChI Key: QOFTYEXEVBBZJZ-UHFFFAOYSA-N
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Description

(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a 4-nitrobenzoate group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group in (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

65441-82-9

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

(3,5,5-trimethyl-4H-pyrazol-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C13H15N3O4/c1-12(2)8-13(3,15-14-12)20-11(17)9-4-6-10(7-5-9)16(18)19/h4-7H,8H2,1-3H3

InChI Key

QOFTYEXEVBBZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N=N1)(C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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